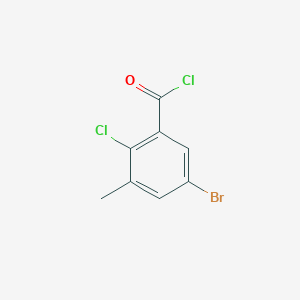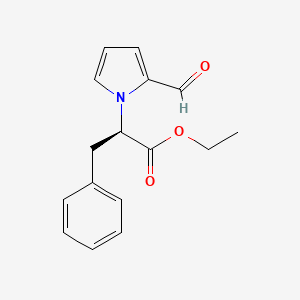
(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is a chiral compound with a complex structure that includes a pyrrole ring, a formyl group, and a phenylpropanoate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the formyl group and the phenylpropanoate moiety. The chiral center is introduced using enantioselective synthesis techniques, often involving chiral catalysts or chiral starting materials.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formyl Group Introduction: The formyl group can be introduced using Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent like DMF and POCl3.
Phenylpropanoate Moiety Addition: The phenylpropanoate moiety can be added through esterification reactions, often using ethyl chloroformate and a base.
Industrial Production Methods
Industrial production of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used to study the interactions of chiral molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is investigated for its potential pharmacological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows for the development of novel compounds with specific desired properties.
Wirkmechanismus
The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate depends on its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring and phenylpropanoate moiety may interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-(4-methylphenyl)propanoate: Similar structure with a methyl group on the phenyl ring.
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-(4-chlorophenyl)propanoate: Similar structure with a chlorine atom on the phenyl ring.
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-(4-methoxyphenyl)propanoate: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is unique due to its specific combination of functional groups and chiral center. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
ethyl (2R)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)15(11-13-7-4-3-5-8-13)17-10-6-9-14(17)12-18/h3-10,12,15H,2,11H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
WTSNOSZQQIQUSQ-OAHLLOKOSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)N2C=CC=C2C=O |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N2C=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
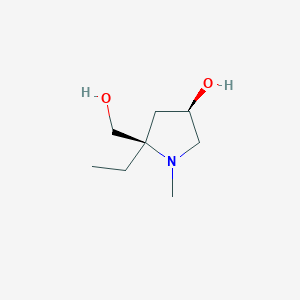
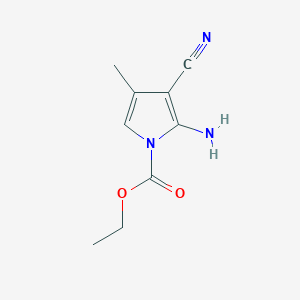
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)

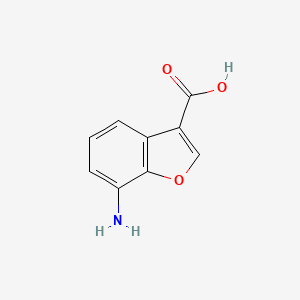

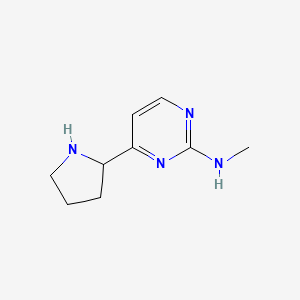
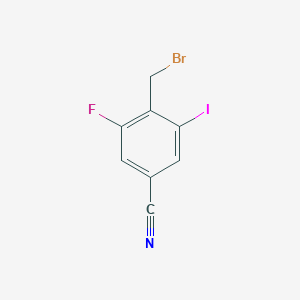
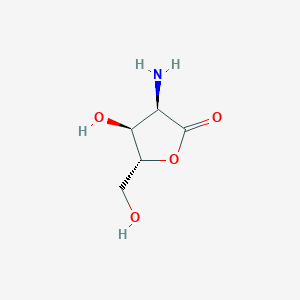
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)
